molecular formula C17H19ClN2O3 B2365151 4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide CAS No. 1797936-91-4

4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide

Cat. No.: B2365151
CAS No.: 1797936-91-4
M. Wt: 334.8
InChI Key: HRJGBNQFLRMOHO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a cyano group, and an oxan ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, a nitration reaction can introduce a nitro group, which is then reduced to an amine.

    Formation of the oxan ring: The amine can be reacted with a suitable diol under acidic conditions to form the oxan ring.

    Formation of the cyano group: The oxan intermediate can be reacted with a cyanating agent such as sodium cyanide.

    Formation of the final product: The intermediate is then coupled with a butanamide derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The presence of the chlorophenyl, cyano, and oxan groups in this compound makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)-3-methyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-12(16(22)13-2-4-14(18)5-3-13)10-15(21)20-17(11-19)6-8-23-9-7-17/h2-5,12H,6-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGBNQFLRMOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CCOCC1)C#N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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